molecular formula C18H13N3O4 B5368761 2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione

2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B5368761
M. Wt: 335.3 g/mol
InChI Key: APZQXAIPYKTXBN-UHFFFAOYSA-N
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Description

2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-methoxyphenyl group at position 3 and a methyl-linked isoindole-1,3-dione moiety at position 4. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, often utilized in medicinal chemistry to enhance drug-like characteristics. The isoindole-1,3-dione group (a phthalimide derivative) is associated with diverse biological activities, including anti-inflammatory and anticancer effects.

Properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c1-24-12-6-4-5-11(9-12)16-19-15(25-20-16)10-21-17(22)13-7-2-3-8-14(13)18(21)23/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZQXAIPYKTXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and functionalization steps. One common method involves the reaction of phthalic anhydride with 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-methanamine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of efficient catalysts and green chemistry principles can enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like toluene or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The oxadiazole ring and methoxyphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Implications

Bioactivity Potential: The methoxy group in the 3-methoxyphenyl substituent may enhance lipophilicity and membrane permeability compared to the indole-thiol system in ’s compound. The isoindole-1,3-dione moiety is a known pharmacophore with anti-inflammatory and immunomodulatory roles, contrasting with the indole-thiol group, which may exhibit redox-modulating or metal-chelating properties .

Synthetic Accessibility :

  • The synthesis of 1,3,4-oxadiazole derivatives (e.g., ’s compound) typically involves cyclization of thiosemicarbazides or hydrazides with CS₂, as demonstrated in . In contrast, 1,2,4-oxadiazoles often require nitrile oxides or amidoximes for ring formation, suggesting divergent synthetic pathways for the two compounds.

Stability and Reactivity :

  • The 1,2,4-oxadiazole ring is generally more stable under physiological conditions than 1,3,4-oxadiazoles, which may hydrolyze more readily. The thiol group in ’s compound introduces susceptibility to oxidation, whereas the methoxy and phthalimide groups in the primary compound may confer greater metabolic stability.

Data Table: Comparative Overview

Parameter Target Compound Compound
IUPAC Name 2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione 5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol
Molecular Formula C₁₉H₁₄N₃O₄ C₁₁H₈N₄OS
Molecular Weight ~348.34 g/mol ~244.27 g/mol
Key Pharmacophores 1,2,4-Oxadiazole, isoindole-dione, methoxy 1,3,4-Oxadiazole, indole, thiol
Reported Yield Not available "Good yield" (quantitative data not specified)
Potential Applications Anti-inflammatory, anticancer (hypothesized) Antimicrobial, antioxidant (based on structural motifs)

Biological Activity

The compound 2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione is a derivative of isoindole and oxadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and antimicrobial properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18N2O5\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{5}

This structure features an isoindole moiety linked to a 1,2,4-oxadiazole ring through a methylene bridge. The presence of the methoxy group on the phenyl ring enhances its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar in structure to This compound have demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
3bMDA-MB-2316.3
6bKCL-228.3
3cHeLa9.6
Target CompoundVariousTBDThis Study

The above data indicate that compounds with similar structural features to This compound exhibit promising activity against breast cancer (MDA-MB-231), lymphoblastoid (KCL-22), and cervical cancer (HeLa) cell lines.

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives are also recognized for their antimicrobial effects. Studies have shown that these compounds can inhibit the growth of various pathogenic microorganisms.

Table 2: Antimicrobial Activity Data

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Oxadiazole Derivative AStaphylococcus aureus15
Oxadiazole Derivative BEscherichia coli20
Target CompoundTBDTBDThis Study

The biological activity of This compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
  • Antimicrobial Action : The oxadiazole ring is known to interfere with microbial cell wall synthesis and disrupt cellular processes.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of related oxadiazole compounds in clinical settings:

  • Study A : A clinical trial involving a series of oxadiazole compounds demonstrated a significant reduction in tumor size in patients with advanced breast cancer after treatment with related compounds.
  • Study B : Research on antimicrobial efficacy showed that oxadiazole derivatives significantly reduced bacterial load in infected animal models.

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